molecular formula C11H14N4O2S B2833394 2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797204-04-6

2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2833394
CAS No.: 1797204-04-6
M. Wt: 266.32
InChI Key: PUGIBACIVKBKJJ-UHFFFAOYSA-N
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Description

2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of a pyrazole derivative with a pyridine derivative under acidic or basic conditions, followed by cyclization to form the fused ring system

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylsulfonyl chloride in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine: Shares the pyrazole and pyridine rings but lacks the pyrimidine ring and methylsulfonyl group.

    Pyrido[3,4-e]pyrimidine: Contains the pyridine and pyrimidine rings but does not have the pyrazole ring or methylsulfonyl group.

    Methylsulfonyl derivatives: Compounds with the methylsulfonyl group attached to different heterocyclic systems.

Uniqueness

2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is unique due to its specific combination of fused rings and the presence of the methylsulfonyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-11-methylsulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-8-5-11-12-6-9-7-14(18(2,16)17)4-3-10(9)15(11)13-8/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIBACIVKBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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